molecular formula C7H7Cl2NO B2446229 2,6-Dichloro-3-methoxyaniline CAS No. 55285-43-3

2,6-Dichloro-3-methoxyaniline

Cat. No.: B2446229
CAS No.: 55285-43-3
M. Wt: 192.04
InChI Key: HAIBRTRWRXXIDR-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyaniline (CAS 55285-43-3) is an organic compound with the molecular formula C7H7Cl2NO and a molecular weight of 192.04 g/mol . This aniline derivative serves as a versatile building block in organic synthesis and pharmaceutical research. It is particularly valuable as a key intermediate in the preparation of more complex molecules, as evidenced by its use in patented synthetic routes . Researchers should note that this compound requires specific storage conditions to maintain stability; it should be kept in a dark place, under seal, and in a dry environment at 2-8°C . From a safety perspective, this substance carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should always be used when handling this material. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBRTRWRXXIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dichloro 3 Methoxyaniline and Its Analogs

Established Synthetic Pathways to 2,6-Dichloro-3-methoxyaniline

The traditional synthesis of this compound often involves a multi-step process that includes amination, halogenation, and the introduction of a methoxy (B1213986) group. These steps can be performed in different orders, leading to various synthetic routes.

Amination and Halogenation Approaches

A common strategy involves the chlorination of an aniline (B41778) precursor. For instance, the synthesis of related dichloroanilines often starts with the chlorination of anilides. A process for preparing 2,6-dichloroanilines involves the selective bromination of an anilide at the 4-position, followed by chlorination at the 2- and 6-positions. Subsequent removal of the bromo group and hydrolysis of the anilide yields the desired 2,6-dichloroaniline. google.comgoogle.com This method offers high selectivity for introducing chlorine atoms ortho to the amino group. google.com

Another approach involves the reduction of a nitro group to an amine. For example, the synthesis of 5-chloro-2-methoxyaniline (B1222851) can be achieved by the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of iron trichloride (B1173362) and activated carbon, affording a high yield of the desired aniline. chemicalbook.com The sequence of these reactions—nitration, halogenation, and reduction—is crucial for achieving the desired substitution pattern on the aniline ring. libretexts.org

The direct chlorination of sulfanilamide (B372717) followed by desulfonation is another established method for producing 2,6-dichloroaniline. orgsyn.org This process, while effective, may require harsh conditions and produce significant waste.

Methodologies for Methoxy Group Introduction

The introduction of the methoxy group is a critical step in the synthesis of this compound. This is typically achieved through the O-methylation of a corresponding phenol (B47542) or by using a starting material that already contains the methoxy group.

In many synthetic routes for related compounds like bosutinib, a drug for which 2,4-dichloro-5-methoxyaniline (B1301479) is an intermediate, the methoxy group is present in the starting material, such as acetovanillone (B370764) or 3-methoxy-4-hydroxybenzoic acid. thieme-connect.commdpi.com The synthesis often involves the protection of other functional groups while chemical transformations are carried out on other parts of the molecule.

Nucleophilic aromatic substitution (SNAr) can also be employed to introduce a methoxy group by reacting a suitably activated aromatic halide with a methoxide (B1231860) source. However, the conditions for such reactions can be harsh, and the regioselectivity can be a challenge depending on the existing substituents on the aromatic ring.

Emerging Synthetic Strategies and Process Innovations

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of substituted anilines, including dichloro-methoxyanilines.

Novel Catalytic Approaches in the Synthesis of Dichloro-Methoxyanilines

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering milder and more selective reaction pathways. iclehs.fr

Palladium-catalyzed reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-N bonds, a key step in many aniline syntheses. acs.org For instance, palladium-catalyzed amination of aryl halides is a powerful tool for constructing substituted anilines. acs.org Additionally, palladium-catalyzed processes have been developed for the regioselective chlorination of aromatic compounds, which could be applied to the synthesis of dichloro-methoxyanilines. researchgate.net

Copper-catalyzed reactions: Copper-based catalysts offer a more economical alternative to palladium for C-N coupling reactions. mdpi.com Novel and stable supported Cu(I) catalysts have been developed that are effective for the C-N coupling of aryl halides with amines under mild, open-atmosphere conditions. mdpi.com These catalysts are often recyclable, contributing to the sustainability of the process. mdpi.com

Other metal-catalyzed reactions: Iron-catalyzed hydroamination of alkenes using nitroarenes as the amine source represents an emerging strategy. acs.org Manganese-catalyzed electrochemical deconstructive chlorination has also been explored for the synthesis of chlorinated anilines. ucl.ac.uk

Asymmetric catalysis is also a significant area of development, enabling the synthesis of chiral amines with high enantioselectivity, which is crucial for the pharmaceutical industry. nobelprize.org

Considerations for Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. ijnc.irijnc.irmdpi.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ijnc.ir

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or solvent-free reaction conditions. mdpi.comresearchgate.net For example, microwave-assisted reactions in water have been shown to be effective for various organic transformations. tmv.ac.in

Energy Efficiency: Utilizing alternative energy sources like microwaves and ultrasound to reduce energy consumption and reaction times. researchgate.nettmv.ac.in

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. ijnc.irtmv.ac.in Biocatalysis, using enzymes to perform chemical transformations, is also a promising green approach. ijnc.irresearchgate.net

Process Intensification: The use of technologies like flow chemistry and microreactors can lead to safer and more efficient processes. ijnc.irgoogle.com

Comparative Synthetic Routes for Structurally Related Dichloro-Methoxyanilines

The synthesis of different isomers of dichloro-methoxyaniline requires careful control of regioselectivity. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions like halogenation and nitration.

IsomerPotential Synthetic Precursor(s)Key Synthetic Steps
2,4-Dichloro-5-methoxyaniline 2,4-Dichloro-5-methoxyacetanilide; 2-Methoxy-5-nitrophenolHydrolysis of the acetanilide; Nitration, chlorination, reduction mdpi.comprepchem.com
3,5-Dichloro-2-methoxyaniline 2-Methoxyaniline; 3,5-dichloro-o-anisidineDirect chlorination of the aniline or a protected form cymitquimica.comsigmaaldrich.com
This compound 3-Methoxyaniline or its derivativesOrtho-chlorination of the aniline, potentially requiring blocking groups to direct the chlorination google.comresearchgate.net

The synthesis of 3,5-dichloro-2-methoxyaniline would likely proceed from 2-methoxyaniline, where the methoxy and amino groups would direct chlorination to the desired positions. cymitquimica.comsigmaaldrich.com

The synthesis of the target compound, This compound , presents a regiochemical challenge. The methoxy group is ortho, para-directing, while the amino group is also strongly ortho, para-directing. To achieve chlorination at the 2- and 6-positions relative to the amino group, a strategy involving a blocking group might be necessary to deactivate the para-position and direct the chlorination to the ortho-positions. google.com Alternatively, starting with a precursor that already has the desired substitution pattern and then introducing the amino group late in the synthesis is another viable strategy.

The choice of synthetic route for a specific isomer depends on factors such as the availability and cost of starting materials, the desired purity of the final product, and the scalability and sustainability of the process.

Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline (B1429204)

The synthesis of 2,6-dichloro-3,5-dimethoxyaniline typically commences with the starting material 3,5-dimethoxyaniline (B133145). The core of the synthesis involves the regioselective chlorination of the aromatic ring at the positions ortho to the amino group. The strong directing effect of the amino group, combined with the activating nature of the two methoxy groups, facilitates the introduction of chlorine atoms at the 2 and 6 positions.

A plausible synthetic approach involves the direct dichlorination of 3,5-dimethoxyaniline using a suitable chlorinating agent. While specific literature detailing this exact transformation is sparse, methods for the chlorination of similar aniline derivatives are well-documented. A common method employs N-chlorosuccinimide (NCS) as the chlorine source. The reaction is often carried out in a suitable solvent, such as a chlorinated hydrocarbon or tetrahydrofuran (B95107) (THF). To achieve dichlorination, a stoichiometric excess of the chlorinating agent is required.

In a related photoredox/organo co-catalysis method for C-H chlorination of anilines, 2,6-dichloro-3,5-dimethoxyaniline was used as a starting material for further chlorination to 2,4,6-trichloro-3,5-dimethoxyaniline, indicating the base molecule's availability and stability. rsc.org

Table 1: Plausible Synthesis of 2,6-Dichloro-3,5-dimethoxyaniline

StepStarting MaterialReagents and SolventsReaction ConditionsProduct
1 3,5-DimethoxyanilineN-Chlorosuccinimide (NCS) (>2 equivalents), Tetrahydrofuran (THF)Room temperature to mild heating2,6-Dichloro-3,5-dimethoxyaniline

The reaction mixture would be stirred for a sufficient period to ensure the completion of the dichlorination. Following the reaction, a standard workup procedure would be employed. This typically involves quenching any unreacted chlorinating agent, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Final purification of the crude product is generally achieved through column chromatography or recrystallization to yield pure 2,6-dichloro-3,5-dimethoxyaniline.

Synthesis of 2,6-Dichloro-4-trifluoromethyl-aniline as a Model System

2,6-Dichloro-4-trifluoromethyl-aniline is a significant intermediate, particularly in the synthesis of agrochemicals like the insecticide fipronil. Several synthetic routes have been developed, with a common strategy starting from p-chlorobenzotrifluoride.

One effective and environmentally friendly method involves a two-step process: halogenation followed by ammoniation. smolecule.com This process is noted for its simple procedure and high reaction yield. smolecule.com

In the first step, p-chlorobenzotrifluoride undergoes a ring chlorination reaction with elemental chlorine. This reaction is conducted in the absence of a solvent at a temperature range of 50°C to 150°C. smolecule.com A composite catalyst, consisting of an elemental metal and a metal halide, is used to facilitate the reaction. smolecule.com This step yields 3,4,5-trichlorobenzotrifluoride. smolecule.com

The second step is the ammoniation of the resulting 3,4,5-trichlorobenzotrifluoride. This is a nucleophilic aromatic substitution where an amino group replaces a chlorine atom. The reaction is carried out with ammonia, often in a solvent and at elevated temperatures and pressures, to produce the final product, 2,6-dichloro-4-trifluoromethyl-aniline. smolecule.com An alternative, older method involved the initial ammoniation of p-chlorobenzotrifluoride to form 4-trifluoromethyl-aniline, followed by ring chlorination. However, this route required high temperatures and pressures and resulted in low yields. smolecule.com

Table 2: Synthesis of 2,6-Dichloro-4-trifluoromethyl-aniline

StepStarting MaterialReagents and CatalystsReaction ConditionsIntermediate/Product
1: Halogenation p-ChlorobenzotrifluorideElemental Chlorine (Cl₂), Composite catalyst (elemental metal and metal halide)50°C - 150°C, No solvent3,4,5-Trichlorobenzotrifluoride
2: Ammoniation 3,4,5-TrichlorobenzotrifluorideAmmonia (NH₃)Elevated temperature and pressure2,6-Dichloro-4-trifluoromethyl-aniline

This synthetic route is advantageous due to the use of readily available and inexpensive raw materials and its high efficiency. smolecule.com The process also includes the recovery of surplus ammonia, which adds to its environmental friendliness. smolecule.com

Reaction Chemistry and Mechanistic Investigations of 2,6 Dichloro 3 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The reactivity of the 2,6-dichloro-3-methoxyaniline ring towards electrophiles is controlled by the combined directing and activating or deactivating effects of its substituents: the strongly activating amino (-NH2) group, the activating methoxy (B1213986) (-OCH3) group, and the deactivating but ortho-, para-directing chloro (-Cl) groups. byjus.com Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, proceeding through the attack of an electrophile on the electron-rich π-system of the ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. dalalinstitute.comlibretexts.org

The -NH2 group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In this compound, both ortho positions (C2 and C6) are blocked. Therefore, the primary directing influence of the amino group is towards the C4 (para) position. The -OCH3 group is also activating and ortho-, para-directing. Its ortho positions are C2 (blocked) and C4, and its para position is C6 (blocked). Thus, the methoxy group also strongly directs towards the C4 position. The two chlorine atoms are deactivating due to their inductive electron withdrawal but direct ortho and para via resonance. The C2-Cl directs to C4 (ortho) and C6 (para, blocked), while the C6-Cl directs to C4 (para) and C2 (ortho, blocked).

Consequently, all substituents synergistically direct incoming electrophiles to the C4 position, and to a lesser extent, the C5 position. The C4 position is electronically favored due to the strong activating and directing effects of both the amino and methoxy groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 2,6-Dichloro-3-methoxy-4-nitroaniline
Halogenation Br₂, FeBr₃ 4-Bromo-2,6-dichloro-3-methoxyaniline

| Sulfonation | Fuming H₂SO₄ | this compound-4-sulfonic acid |

In reactions like nitration, the highly acidic conditions can protonate the amino group to form an anilinium ion (-NH3+). byjus.com This group is strongly deactivating and meta-directing. In such a case, the directing influence would be dominated by the methoxy group, still favoring substitution at C4.

Nucleophilic Aromatic Substitution Reactions Involving Chlorine Displacement

Nucleophilic aromatic substitution (NAS) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comznaturforsch.com In this compound, the ring is substituted with electron-donating groups (-NH2, -OCH3), which generally disfavor NAS by increasing electron density and destabilizing the negatively charged intermediate.

However, the substitution of chlorine atoms is not impossible and can be achieved under specific conditions or with highly reactive nucleophiles. For instance, in related heterocyclic systems like chloropyridines, NAS proceeds with nucleophiles such as amines, often requiring heat to overcome the energy barrier of disrupting aromaticity. youtube.com The reaction of 2,9-dichloro-1,10-phenanthroline (B1330746) with mesityl boronic acid under coupling conditions highlights a modern approach to substituting chlorine on an aromatic framework. reddit.com In some systems, neighboring-group participation can facilitate the displacement of a halide. For example, the sulfur atom in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane provides anchimeric assistance for the clean substitution of the chloro groups by azide (B81097) and cyanide nucleophiles. mdpi.com

For this compound, direct displacement of the chlorine atoms would likely require harsh conditions (high temperature and pressure) or metal catalysis, such as in Buchwald-Hartwig amination, to form C-N bonds. ambeed.com

Oxidation and Reduction Pathways of the Aniline and Methoxy Moieties

The functional groups of this compound are susceptible to oxidation and reduction reactions. The primary amino group is readily oxidized. Depending on the oxidant and reaction conditions, anilines can be transformed into a variety of products, including nitrosoarenes, nitroarenes, azoxybenzenes, and polymeric materials. rsc.orgethz.ch For instance, molybdooxaziridines, formed from the reaction of metal-oxides with N-transfer reagents, can catalyze the transformation of anilines into nitrosoarenes. rsc.org

Conversely, the reduction of a nitro group to an aniline is a common and fundamental transformation in organic synthesis. Therefore, the synthesis of this compound could potentially proceed from the corresponding nitrobenzene (B124822) derivative, 1,3-dichloro-2-methoxy-4-nitrobenzene, via reduction using standard reagents like Sn/HCl, H2/Pd/C, or Fe/HCl.

The methoxy group is generally stable, but under harsh acidic conditions (e.g., HBr or HI), it can undergo cleavage to yield the corresponding phenol (B47542). The chlorine substituents are typically inert to standard oxidation and reduction conditions that would transform the amino group.

Metal-Catalyzed Transformations and Coupling Reactions

Transition metal catalysis offers powerful tools for the functionalization of aromatic compounds, including anilines.

Palladium-Catalyzed C-H Functionalization of Related Aniline Derivatives

Palladium-catalyzed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.gov While many methods require N-protection of the aniline to prevent competing N-arylation, recent advances have enabled the direct functionalization of unprotected anilines. nih.govacs.org

A palladium catalyst system using the ligand [2,2′-bipyridin]-6(1H)-one has been shown to selectively catalyze the ortho-arylation of unprotected anilines with aryl halides, avoiding the common Buchwald-Hartwig amination side reaction. nih.govacs.org For this compound, the ortho-positions to the amino group are blocked by chlorine atoms. Therefore, direct C-H functionalization would likely target the C4 or C5 positions.

Remote C-H functionalization at the meta position of anilines has also been achieved using a nitrile-based template, which directs a palladium catalyst to the meta-C-H bond for olefination. rsc.org Computational studies on Cu-catalyzed meta-C-H activation of aniline suggest a mechanism involving a Cu(III)-aryl intermediate. acs.org These advanced strategies could potentially be applied to functionalize the C5 position of this compound.

Table 2: Potential Palladium-Catalyzed C-H Functionalization Reactions

Reaction Type Catalyst/Ligand System Potential Site of Functionalization
Ortho-Arylation (Directed by other groups) Pd(OAc)₂, Ligand C4 (ortho to -OCH₃)
Meta-Olefination (Template-directed) Pd(OAc)₂, Nitrile Template C5 (meta to -NH₂)

| Tandem Nucleophilic Addition/C-H Functionalization | Palladium Catalyst | Indole synthesis (if reacted with bromoalkynes) acs.org |

Coordination Chemistry and Formation of Organometallic Complexes

The amino group of anilines can act as a ligand, coordinating to metal centers to form organometallic complexes. libretexts.org The study of such complexes is crucial for understanding catalytic mechanisms and developing new materials.

A notable example is the reaction of 3-methoxyaniline with nickel(II) chloride, which yields the complex dichloridotetrakis(3-methoxyaniline)nickel(II), [NiCl₂(C₇H₉NO)₄]. nih.goviucr.orgresearchgate.net In this pseudo-octahedral complex, the nickel(II) ion is coordinated by four 3-methoxyaniline ligands and two trans-chloride ions. nih.goviucr.org It is highly probable that this compound would form similar complexes, with the aniline nitrogen atom coordinating to the metal center. The steric bulk from the two ortho-chlorine atoms might influence the coordination number and geometry of the resulting complex.

Substituted anilines have also been used to synthesize half-sandwich ruthenium(II) and iridium(III) complexes. bohrium.com For example, Ru(II) complexes with the general formula [Ru(η⁶-p-cymene)(L)Cl₂] have been prepared where L is a substituted aniline. bohrium.com Additionally, anilines react with tellurium tetrachloride to form 2:1 complexes. acs.org These examples demonstrate the versatility of the aniline moiety in coordination chemistry.

Derivatization Chemistry and Functional Group Interconversions

The functional groups of this compound allow for a range of derivatization reactions to synthesize more complex molecules. The amino group is the most common site for such transformations.

Standard derivatization reactions for the primary amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(2,6-dichloro-3-methoxyphenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can undergo various subsequent reactions (e.g., Sandmeyer reactions) to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) in place of the amino group. A patent describes a synthetic route where 3-methoxyaniline is first protected, then subjected to ortho-metalation, bromination, and further derivatization. google.com

The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr, converting the molecule into 2,6-dichloro-3-aminophenol. Furthermore, derivatization can be employed for analytical purposes. For instance, aromatic amines can be derivatized through diazotization followed by reaction with an iodine source to produce iodinated arenes, which can be analyzed by techniques like GC-MS. psu.edu

Table 3: Common Derivatization Reactions of this compound

Functional Group Reagent(s) Product Type
Amino (-NH₂) Acetyl chloride Amide
Amino (-NH₂) Benzenesulfonyl chloride Sulfonamide
Amino (-NH₂) NaNO₂, HCl (0-5 °C) Diazonium salt

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for anilines, including halogenated and methoxy-substituted derivatives, typically involves a combination of techniques aimed at identifying intermediates and understanding the energetic and temporal progression of the reaction.

The direct observation and characterization of transient species are crucial for confirming a proposed reaction mechanism. For reactions involving anilines, various spectroscopic methods are employed to detect and identify reaction intermediates.

In the context of reactions analogous to those that this compound might undergo, such as nucleophilic aromatic substitution or oxidative coupling, several spectroscopic techniques are invaluable. For instance, in the study of reactions between aromatic azides and group 13 metal trichlorides, which lead to dimer and trimer radical cations, Electron Paramagnetic Resonance (EPR) and pulsed Electron-Nuclear Double Resonance (ENDOR) spectroscopies have been instrumental. beilstein-journals.org These methods allow for the detection and characterization of paramagnetic intermediates, providing insight into their electronic structure and the atoms involved in the delocalization of the unpaired electron. beilstein-journals.org

While no specific EPR studies on this compound are available, it is plausible that in reactions where radical cations could be formed, such as certain oxidative processes, these techniques would be essential for identifying the corresponding intermediates. The hyperfine coupling constants obtained from EPR spectra would provide information about the interaction of the unpaired electron with the nitrogen nucleus and the protons on the aromatic ring and methoxy group.

Furthermore, in reactions involving the formation of charged intermediates like carbocations or Wheland intermediates (in the case of electrophilic aromatic substitution), UV-Visible spectroscopy can sometimes be used to monitor their formation and decay, as these species often have distinct electronic absorptions. For more complex reaction mixtures, techniques like LC-MS can be used to identify transient products that can provide clues about the reaction pathway. rsc.org

Table 1: Potential Spectroscopic Probes for Intermediates in Reactions of Substituted Anilines

Spectroscopic TechniqueType of IntermediateInformation Obtained
Electron Paramagnetic Resonance (EPR)Radical Cations/AnionsDetection of paramagnetic species, hyperfine coupling constants, g-factor.
Electron-Nuclear Double Resonance (ENDOR)Radical Cations/AnionsMore precise hyperfine coupling constants, identification of coupled nuclei.
UV-Visible SpectroscopyCharged Intermediates (e.g., Carbocations)Detection and monitoring of concentration of species with distinct chromophores.
Nuclear Magnetic Resonance (NMR)Stable or semi-stable intermediatesStructural elucidation of intermediates that have a sufficient lifetime.
Mass Spectrometry (e.g., LC-MS)Various intermediates and byproductsIdentification of molecular weights of transient species, aiding in structural inference. rsc.org

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products, all of which are fundamental to understanding a reaction mechanism.

For aniline derivatives, kinetic studies often involve monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectrophotometry or chromatography. For example, the kinetics of oxidative coupling reactions of anilines can be followed spectrophotometrically, revealing the order of the reaction with respect to each reactant and allowing for the determination of rate constants. nih.gov Such studies have shown that the nature of the substituents on the aniline ring significantly influences the reaction rate. nih.gov In the case of this compound, the electron-withdrawing nature of the two chlorine atoms would be expected to decrease the nucleophilicity of the amino group and the electron density of the aromatic ring, thereby affecting the rates of both electrophilic and nucleophilic reactions.

Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined by studying the effect of temperature on the reaction rate. These parameters provide insights into the nature of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is common in bimolecular reactions. nih.gov While specific thermodynamic data for reactions of this compound are not available, studies on related systems, such as the hydrolysis of aniline phosphates, have utilized these parameters to support proposed bimolecular mechanisms. psu.edu

Computational chemistry, using methods like Density Functional Theory (DFT), has also become a powerful tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to model the geometries and energies of reactants, transition states, and intermediates, providing a theoretical framework to complement experimental findings. For instance, DFT calculations have been used to rationalize the regioselectivity in the thioarylation of methoxy-substituted anilines. rsc.org

Table 2: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction of a Substituted Aniline

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
2980.055552.5-12088.3
3080.12
3180.27

This table is illustrative and does not represent actual data for this compound, but rather typical values that might be obtained from kinetic and thermodynamic studies of related aniline reactions.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2,6-dichloro-3-methoxyaniline, ¹H NMR and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, the following proton signals would be anticipated:

Amine (-NH₂) Protons: A broad singlet, whose chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would appear as two distinct doublets due to coupling with each other.

Methoxy (B1213986) (-OCH₃) Protons: A sharp singlet, typically found in the upfield region of the spectrum.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal. For this compound, seven distinct signals would be expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts would be influenced by the attached atoms (Cl, N, O) and their electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical prediction based on standard chemical shift values and additivity rules. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Description
Aromatic CH 6.8 - 7.3 115 - 130 Two doublets for the two aromatic protons.
Methoxy (-OCH₃) 3.8 - 4.0 55 - 60 A sharp singlet for the three methoxy protons.
Amine (-NH₂) 3.5 - 5.0 - A broad singlet for the two amine protons.
Aromatic C-Cl - 120 - 135 Carbons directly attached to chlorine atoms.
Aromatic C-N - 140 - 150 Carbon directly attached to the amine group.
Aromatic C-O - 150 - 160 Carbon directly attached to the methoxy group.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, identifies the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations such as stretching and bending of chemical bonds. Key expected absorptions for this compound would include:

N-H Stretching: Symmetric and asymmetric stretching of the amine group, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic (methoxy) C-H stretching vibrations around 2850-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption from the aryl-ether linkage, expected around 1200-1275 cm⁻¹.

C-N Stretching: Aromatic amine C-N stretching, typically found between 1250-1360 cm⁻¹.

C-Cl Stretching: Strong absorptions in the fingerprint region, usually below 800 cm⁻¹, indicating the presence of chloro-aromatic bonds.

FT-Raman Spectroscopy involves scattering of monochromatic light from a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be effective in identifying the symmetric vibrations of the substituted benzene ring and the C-Cl bonds.

Table 2: Predicted Vibrational Frequencies for this compound This table presents hypothetical vibrational modes based on characteristic group frequencies. Actual experimental values may differ.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹) Description
N-H Asymmetric Stretch ~3450 Weak Vibration of the amine group.
N-H Symmetric Stretch ~3350 Weak Vibration of the amine group.
Aromatic C-H Stretch 3000-3100 Strong Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2850-2960 Medium Stretching of C-H bonds in the methoxy group.
Aromatic C=C Stretch 1400-1600 Strong Ring stretching of the benzene core.
C-O-C Asymmetric Stretch 1200-1275 Medium Asymmetric stretching of the aryl ether bond.
C-N Stretch 1250-1360 Medium Stretching of the carbon-nitrogen bond.
C-Cl Stretch 600-800 Strong Stretching of the carbon-chlorine bonds.

Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to identify and quantify compounds in a mixture.

For this compound (molar mass: 192.04 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a molecule with two chlorine atoms will exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl group (-CH₃): From the methoxy ether, leading to a significant [M-15]⁺ fragment.

Loss of a chlorine atom (-Cl): Resulting in an [M-35]⁺ or [M-37]⁺ fragment.

Loss of a formyl radical (-CHO): Following the loss of the methyl group.

LC-MS/MS would be particularly useful for derivatization studies, allowing for the separation and identification of reaction products with high sensitivity and specificity.

Table 3: Predicted Key Mass Fragments for this compound This table is a hypothetical prediction based on common fragmentation patterns for similar compounds.

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Description
191/193/195 [C₇H₇Cl₂NO]⁺ Molecular ion peak cluster, showing the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
176/178/180 [C₆H₄Cl₂NO]⁺ Loss of a methyl radical (•CH₃) from the methoxy group.
156/158 [C₇H₇ClNO]⁺ Loss of a chlorine radical (•Cl).
148/150 [C₆H₅Cl₂N]⁺ Loss of a formaldehyde (B43269) molecule (CH₂O) from the [M-H]⁺ ion.

X-ray Crystallography for Solid-State Structural Characterization

A crystallographic study would provide key structural parameters, including:

The planarity of the benzene ring.

The precise bond lengths of C-Cl, C-N, C-O, and C-C bonds.

The bond angles around the substituted carbon atoms.

The conformation of the methoxy and amine groups relative to the aromatic ring.

Information on intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement.

While no specific crystal structure data for this compound is currently published, analysis of a related compound, dichloridotetrakis(3-methoxyaniline)nickel(II), reveals how aniline (B41778) derivatives can coordinate with metals and form hydrogen-bonded networks in the solid state nih.gov.

Dielectric Relaxation Studies for Molecular Dynamics and Intermolecular Forces

Dielectric relaxation spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. nih.gov It provides insight into the molecular dynamics and rotational motion of polar molecules in response to an applied electric field. comsol.com For a polar molecule like this compound, this technique could elucidate information about molecular rotation and intermolecular forces.

The study would involve measuring the complex dielectric permittivity over a range of frequencies. The resulting data can be analyzed to determine the relaxation time (τ), which is the characteristic time it takes for the molecules to reorient themselves with the applied field.

Key insights that could be gained from such a study include:

Molecular Rotation: The relaxation time is directly related to the size and shape of the molecule and the viscosity of the medium.

Intermolecular Hydrogen Bonding: The presence of the amine group allows for hydrogen bonding. These interactions can hinder molecular rotation, leading to longer relaxation times compared to non-hydrogen-bonded molecules. By conducting studies in various solvents or at different concentrations, the strength and nature of these intermolecular forces can be investigated.

While studies on this compound are not available, research on similar molecules like 2- and 3-chloroaniline (B41212) and 2- and 3-methoxyaniline has been conducted to understand the influence of hydrogen bonds on their dielectric properties.

Computational Chemistry and Theoretical Insights into 2,6 Dichloro 3 Methoxyaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods can elucidate electron distribution, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT is a popular computational method for investigating the electronic structure of molecules. A typical study on 2,6-dichloro-3-methoxyaniline would involve optimizing the molecular geometry to find its most stable conformation. Following optimization, calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can map the electrostatic potential (ESP) to visualize charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide quantitative values for the partial charges on each atom, offering deeper insight into the effects of the chloro, methoxy (B1213986), and aniline (B41778) substituents on the electronic environment of the benzene (B151609) ring. However, specific HOMO-LUMO energy values and atomic charge distributions for this compound are not available in the search results.

Ab Initio Calculations for Reactivity Descriptors

Ab initio methods, which are based on first principles without empirical data, can be used to calculate a range of reactivity descriptors. Based on the HOMO and LUMO energies, parameters such as ionization potential, electron affinity, chemical hardness, softness, electronegativity, and the electrophilicity index can be derived. These descriptors quantify the molecule's reactivity and are valuable for predicting its behavior in chemical reactions. Specific calculated values for these descriptors for this compound could not be found.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore potential reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify the lowest-energy pathways for a given reaction. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that connect reactants to products. Calculating the activation energy barriers provides quantitative predictions of reaction rates. Such studies are critical for understanding synthesis mechanisms or metabolic degradation pathways, but no specific research modeling reaction pathways for this compound was identified.

Theoretical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Vibrational Frequencies: Theoretical calculations, typically using DFT, can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific absorption bands to the vibrational modes of the functional groups (e.g., N-H stretch, C-Cl stretch, C-O stretch).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). Theoretical shifts are calculated relative to a standard (like tetramethylsilane, TMS) and can be invaluable for interpreting experimental NMR spectra and confirming structural assignments.

Specific predicted vibrational frequencies or NMR chemical shifts for this compound were not found in the search results.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to:

Perform Conformational Analysis: Explore the different spatial arrangements (conformers) of the methoxy and amine groups relative to the benzene ring and quantify their relative stabilities.

Study Intermolecular Interactions: Simulate the behavior of the molecule in different solvents or in a condensed phase to understand how it interacts with neighboring molecules through forces like hydrogen bonding or van der Waals interactions.

No published molecular dynamics simulation studies were located for this compound.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict these properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high hyperpolarizability value suggests a strong NLO response. The presence of both electron-donating (amine, methoxy) and electron-withdrawing (chloro) groups on the aromatic ring suggests that this compound could potentially have interesting NLO properties, but no theoretical studies predicting these parameters were found.

Applications and Synthetic Utility of 2,6 Dichloro 3 Methoxyaniline in Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

2,6-Dichloro-3-methoxyaniline serves as a crucial starting material for the construction of diverse and complex molecular frameworks, particularly heterocyclic compounds. The amino group provides a reactive handle for a wide range of chemical transformations, including N-acylation, N-alkylation, and diazotization, which are fundamental steps in the assembly of more elaborate structures.

The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro groups influences the reactivity of both the aniline (B41778) nitrogen and the aromatic ring. This electronic arrangement can be strategically exploited in multi-step syntheses to direct reactions to specific positions and to construct intricate molecular architectures. For instance, aniline derivatives are key components in condensation reactions that lead to the formation of various heterocyclic systems, which are prevalent in biologically active compounds. The specific substitution pattern of this compound can be leveraged to create unique scaffolds that might not be accessible from other aniline precursors.

Building Block for Advanced Pharmaceutical Intermediates and Lead Compound Optimization

In the pharmaceutical industry, the optimization of lead compounds is a critical process to enhance efficacy, selectivity, and pharmacokinetic properties. This compound provides a valuable scaffold for this purpose. The dichlorinated and methoxylated phenyl ring can be incorporated into larger drug candidates to explore the impact of this substitution pattern on biological activity.

The chlorine atoms can introduce steric bulk and can participate in halogen bonding, which can influence how a molecule binds to its biological target. The methoxy group can act as a hydrogen bond acceptor and can impact the solubility and metabolic stability of a compound. Medicinal chemists can utilize this compound to synthesize a series of analogues of a lead compound, systematically modifying other parts of the molecule to fine-tune its properties. This iterative process of synthesis and biological evaluation is central to the development of new therapeutic agents.

Structural Motifs in Enzyme Inhibitor Design

The 2,6-dichloro-3-methoxyphenyl motif, derived from this compound, is of particular interest in the design of enzyme inhibitors, especially kinase inhibitors. Many kinase inhibitors feature a substituted aniline or anilino-heterocycle core that occupies the ATP-binding site of the enzyme. The specific substituents on the aniline ring play a crucial role in determining the potency and selectivity of the inhibitor.

The two chlorine atoms at the 2 and 6 positions can provide significant steric hindrance, forcing the molecule to adopt a specific conformation that may be favorable for binding to the target enzyme. This can also prevent rotation around the C-N bond, locking the molecule into a bioactive conformation. The methoxy group at the 3-position can form key hydrogen bonds with amino acid residues in the enzyme's active site. The combination of these substituents makes the 2,6-dichloro-3-methoxyphenyl group a desirable structural element for generating potent and selective enzyme inhibitors.

Precursor/IntermediateSynthesized Compound ClassPotential Application
This compoundAnilino-pyrimidinesKinase Inhibitors
This compoundSubstituted quinazolinesEnzyme Inhibitors
This compoundBenzimidazole derivativesVarious therapeutic areas

Precursor for Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends to the agrochemical sector, where it can serve as a precursor for the synthesis of new pesticides, including herbicides and fungicides. The structural features of many successful agrochemicals are derived from substituted anilines. The presence of chlorine atoms in a molecule is often associated with pesticidal activity.

By incorporating the this compound core into new molecular designs, researchers can develop novel crop protection agents. The synthesis of these agrochemicals would likely involve the reaction of the aniline nitrogen with various electrophilic partners to create a diverse library of candidate compounds for screening. Furthermore, this aniline derivative can be used in the synthesis of specialty chemicals that require its specific substitution pattern for their desired properties, such as certain dyes or polymers. A related compound, 2,6-dichloro-4-nitroaniline, is a known fungicide, which suggests that derivatives of this compound may also possess fungicidal properties.

Design and Synthesis of Functional Molecules and Probes

Beyond its applications in life sciences, this compound is a potential building block for the creation of functional molecules and chemical probes. The electronic properties conferred by the chloro and methoxy substituents can be harnessed to develop materials with specific optical or electronic characteristics.

Structure Reactivity and Structure Property Relationships Sr/spr in 2,6 Dichloro 3 Methoxyaniline Derivatives

Influence of Halogenation Pattern on Reactivity and Selectivity

The reactivity and selectivity of 2,6-dichloro-3-methoxyaniline are significantly governed by the presence and position of the two chlorine atoms. Halogens exert a strong inductive electron-withdrawing effect (-I), which deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted aniline (B41778). The placement of chlorine atoms at the C2 and C6 positions, ortho to the amino group, introduces considerable steric hindrance. This steric crowding can physically block incoming reagents, thereby influencing the regioselectivity of reactions by directing them to less hindered positions.

In reactions such as catalytic hydrogenation of corresponding halogenated nitroaromatics to produce haloanilines, the carbon-halogen bond is susceptible to hydrogenolysis (dehalogenation). researchgate.net The presence of two chlorine atoms can influence the rate and selectivity of such dehalogenation side reactions. researchgate.net Furthermore, in electrophilic halogenation processes, the electronic properties of the substituents on the aniline ring can be tuned to control the reactivity and selectivity of the catalyst system. nih.govresearchgate.net The deactivating nature of the two chlorine atoms in this compound makes electrophilic substitution reactions challenging, often requiring harsh conditions. researchgate.net

Impact of Methoxy (B1213986) Substitution on Electronic Properties and Reaction Pathways

The methoxy (-OCH₃) group at the C3 position introduces a nuanced electronic effect that modulates the reactivity of the aniline ring. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) due to the high electronegativity of the oxygen atom, but it is strongly electron-donating through the mesomeric or resonance effect (+M) due to the lone pairs on the oxygen atom that can delocalize into the aromatic π-system. tiwariacademy.comstackexchange.com

In this compound, the methoxy group is positioned meta to the amino group. In this position, its strong +M effect does not extend to the nitrogen atom, meaning it cannot directly increase the electron density on the amine through resonance. pharmacyfreak.com Consequently, the inductive (-I) effect of the methoxy group predominantly influences the basicity and reactivity relative to the amino group. pharmacyfreak.com This is in contrast to a para-methoxy substituent, which would significantly increase the electron density on the nitrogen via resonance, thereby increasing the aniline's basicity. pharmacyfreak.com

Theoretical studies on substituted anilines have shown that substituents like the methoxy group can significantly alter the electronic properties of the molecule by modifying the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The substitution of fluorine atoms with methoxy groups in related cyclic compounds has been shown to cause a significant electronic rearrangement and a considerable increase in the molecular dipole moment. nih.gov This alteration of electronic properties directly influences the molecule's reaction pathways in various chemical transformations.

Comparative Analysis with Related Aniline Derivatives

The relative positioning of substituents on the aniline ring leads to dramatic differences in chemical properties and reactivity. This is clearly illustrated by comparing the photochemical reactivity of chloroaniline isomers. While this compound itself is not detailed, a study on monochloroanilines reveals that the para-isomer is highly photoreactive, while the ortho- and meta-isomers are essentially non-reactive and non-emissive. diva-portal.org This stark difference is attributed to how the substituent position affects the energy barrier of the excited state, leading to different deactivation pathways. diva-portal.org

This principle can be extended to dichlorinated methoxyanilines. For instance, in 2,6-dichloro-4-methoxyaniline (B19904) (a para-methoxy isomer), the methoxy group's electron-donating resonance effect (+M) would directly conjugate with the amino group. This would increase the electron density on the nitrogen, making the compound more basic and activating the ring towards electrophilic substitution at the positions ortho to the methoxy group. In contrast, for this compound (the meta-methoxy isomer), this resonance donation towards the amine is absent, resulting in lower basicity and different regioselectivity in chemical reactions. pharmacyfreak.com

Table 1: Comparative Photoreactivity of Chloroaniline Isomers in Methanol

CompoundIsomer PositionFluorescence Quantum Yield (ΦF)Reaction Quantum Yield (Φ-1)
o-ChloroanilineorthoNegligible<0.05
m-ChloroanilinemetaNegligible<0.05
p-ChloroanilineparaNegligible0.95

Data sourced from a study on N,N-dimethylchloroanilines, which showed similar reactivity patterns to the non-alkylated parent compounds. diva-portal.org

Replacing the chlorine atoms in this compound with other halogens or reducing their number significantly alters the molecule's properties.

Dichloro vs. Difluoro: Fluorine is more electronegative than chlorine, so a difluoro analogue would exhibit a stronger inductive electron-withdrawing effect, further deactivating the ring towards electrophilic substitution. Theoretical studies on substituted anilines have explored the effects of fluorine substitution on electronic properties. acs.org The carbon-fluorine bond is also significantly stronger than the carbon-chlorine bond, which would make a difluoro analogue more resistant to nucleophilic aromatic substitution and reductive dehalogenation reactions. researchgate.net

Dichloro vs. Monochloro: A monochloro analogue, such as 2-chloro-3-methoxyaniline, would be generally more reactive in electrophilic aromatic substitution reactions than the dichloro compound. The presence of only one deactivating chloro group means the ring is less electron-deficient. Furthermore, a monochloro derivative would have less steric hindrance around the amino group, potentially allowing for reactions that are inhibited in the 2,6-dichloro analogue. Studies on the electrochemical oxidation of various chloroanilines show that the degree of chlorination influences the reaction products and pathways. researchgate.net

Systematic Studies on Substituent Effects on Chemical Transformations

Systematic studies on aniline derivatives have established clear relationships between the nature and position of substituents and the resulting chemical reactivity. The electronic effects of substituents are broadly categorized as inductive and resonance (mesomeric) effects. pharmacyfreak.com

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) increase the electron density of the aromatic ring, making it more nucleophilic. tiwariacademy.com These groups are "activating" and generally direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) decrease the electron density of the ring, making it less nucleophilic. tiwariacademy.com These "deactivating" groups (with the exception of halogens) typically direct incoming electrophiles to the meta position. masterorganicchemistry.com

The quantitative effect of these substituents on reaction rates can be evaluated using linear free-energy relationships, such as the Hammett equation. Studies involving the reaction of various substituted anilines with electrophiles have shown that the reaction rates are highly dependent on the polar effects of the substituents. researchgate.net For example, in the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, the reaction rate constant changes systematically with the basicity (pKa) of the attacking substituted aniline, indicating a direct correlation between the electronic properties of the substituent and the reactivity. researchgate.net

Table 2: Summary of Substituent Electronic Effects on Aniline Reactivity

Substituent GroupExampleInductive Effect (-I)Resonance Effect (+M/-M)Overall Effect on RingDirecting Influence
Methoxy-OCH₃WithdrawingDonating (+M)ActivatingOrtho, Para
Chloro-ClWithdrawingDonating (+M, weak)DeactivatingOrtho, Para
Fluoro-FWithdrawingDonating (+M, weak)DeactivatingOrtho, Para
Nitro-NO₂WithdrawingWithdrawing (-M)DeactivatingMeta
Methyl-CH₃DonatingN/AActivatingOrtho, Para

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.